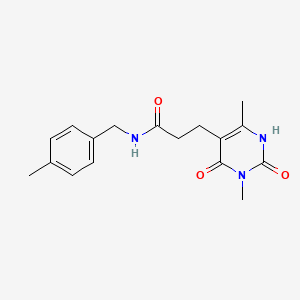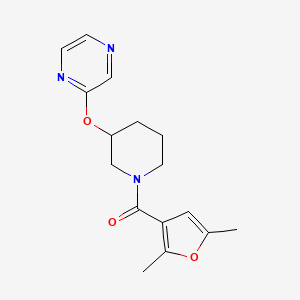
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide, also known as CCB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCB is a unique compound that possesses a complex structure and has been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide is not yet fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and proteins in the body. N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide has been found to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. Additionally, N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide has been found to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of viruses. Additionally, N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide has been found to exhibit low toxicity, making it suitable for use in cell culture and animal studies. However, N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not yet fully understood. Additionally, the synthesis of N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide is a multistep process that requires specialized equipment and expertise.
将来の方向性
There are several future directions for the research on N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide. One of the primary areas of research is the development of novel compounds based on N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide that exhibit improved biological activities. Additionally, the mechanism of action of N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide needs to be further elucidated to fully understand its potential applications in various fields. Moreover, the development of new synthesis methods for N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide and its derivatives may lead to the discovery of new compounds with unique biological activities.
合成法
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide can be synthesized through a multistep process that involves the reaction of various chemical compounds. The synthesis begins with the reaction of 2-bromoethyl but-2-ynoate with cyclobutanone to form N-(cyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide. This intermediate is then reacted with cyanogen bromide to form the final product, N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide.
科学的研究の応用
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research has been its use as a building block for the synthesis of various compounds with biological activities. N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide has been used as a precursor for the synthesis of compounds that exhibit antitumor, anti-inflammatory, and antiviral activities.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-N-(2-hydroxyethyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-4-10(15)13(7-8-14)11(9-12)5-3-6-11/h14H,3,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKIYLMVMDPNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CCO)C1(CCC1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

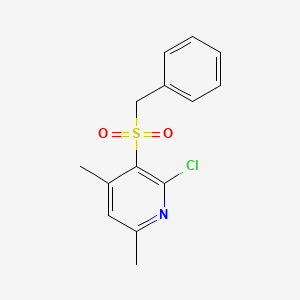
![1,8-Dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B2602618.png)
![(4-((1H-imidazol-2-yl)methyl)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2602619.png)
![2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2602620.png)
![Ethyl 3-[2-(aminomethyl)phenyl]propanoate](/img/structure/B2602621.png)

![Acetic acid, 2-[[tris(1-methylethyl)silyl]oxy]-, hydrazide](/img/structure/B2602624.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B2602626.png)
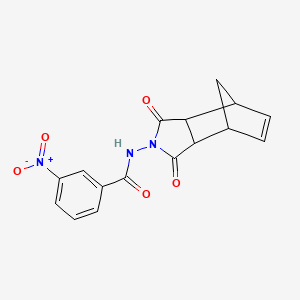
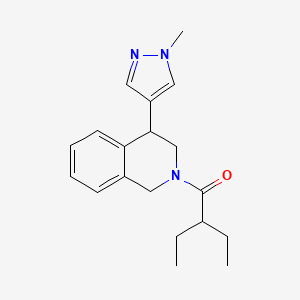
![N-(3,4-dimethylphenyl)-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide](/img/structure/B2602632.png)
![2-Chloro-1-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B2602633.png)
